molecular formula C15H22N2O2 B8107871 rel-(1S,5R)-1-((pyridin-3-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane

rel-(1S,5R)-1-((pyridin-3-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane

Cat. No.: B8107871
M. Wt: 262.35 g/mol
InChI Key: DTDNPXVGIAMAKW-GJZGRUSLSA-N
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Description

rel-(1S,5R)-1-((pyridin-3-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane: is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1S,5R)-1-((pyridin-3-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step often involves a cyclization reaction, where a linear precursor undergoes intramolecular cyclization to form the spirocyclic structure.

    Introduction of the pyridin-3-ylmethoxy group: This step involves the nucleophilic substitution reaction where a pyridin-3-ylmethoxy group is introduced to the spirocyclic core.

    Final modifications: Additional functional groups may be introduced or modified to achieve the desired chemical properties.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes:

    Catalysis: Using catalysts to increase the efficiency of the cyclization and substitution reactions.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

rel-(1S,5R)-1-((pyridin-3-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

rel-(1S,5R)-1-((pyridin-3-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies:

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which rel-(1S,5R)-1-((pyridin-3-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • rel-(1S,5R)-1-((pyridin-2-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane
  • rel-(1S,5R)-1-((pyridin-4-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane

Uniqueness

rel-(1S,5R)-1-((pyridin-3-ylmethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane is unique due to the position of the pyridin-3-ylmethoxy group, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it a valuable subject of study in medicinal chemistry and other fields.

Properties

IUPAC Name

(4S,5R)-4-(pyridin-3-ylmethoxymethyl)-6-oxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-4-14(15(5-1)12-17-7-8-19-15)11-18-10-13-3-2-6-16-9-13/h2-3,6,9,14,17H,1,4-5,7-8,10-12H2/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDNPXVGIAMAKW-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CNCCO2)COCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@]2(C1)CNCCO2)COCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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